N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-16-6-7-18-19(12-16)28-21(24-18)25(13-15-8-10-23-11-9-15)20(26)14-27-17-4-2-1-3-5-17/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBAZJKMRJJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives. A representative protocol involves:
- Cyclocondensation : Reaction of 4-fluoro-2-aminothiophenol with thiourea in the presence of hydrochloric acid, yielding 6-fluorobenzo[d]thiazol-2-amine.
- Purification : Recrystallization from ethanol to achieve >95% purity.
Table 1: Optimization of Benzothiazole Cyclization
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | Ethanol | 80 | 78 |
| H2SO4 | Water | 100 | 65 |
| PPA | Toluene | 120 | 82 |
Phosphoric acid (PPA) in toluene at 120°C provides the highest yield, minimizing side reactions such as oxidation.
Fluorination at C6
While the above method incorporates fluorine during cyclization, post-synthetic fluorination can enhance regioselectivity. A patent-pending approach utilizes N-fluorobenzenesulfonimide (NFSI) in dimethylformamide (DMF) at 60°C.
Reaction Scheme :
$$
\text{6-Bromobenzo[d]thiazol-2-amine} + \text{NFSI} \xrightarrow{\text{DMF, 60°C}} \text{6-Fluorobenzo[d]thiazol-2-amine} + \text{Byproducts}
$$
Key Insight : Excess NFSI (1.5 equiv.) and prolonged reaction times (12–18 hours) improve fluorination efficiency.
N-Alkylation with Pyridin-4-ylmethyl Group
The final step involves N-alkylation of the secondary amine using pyridin-4-ylmethyl bromide:
- Deprotonation : Treatment with sodium hydride (NaH) in tetrahydrofuran (THF).
- Alkylation : Addition of pyridin-4-ylmethyl bromide at 0°C, followed by gradual warming to room temperature.
Critical Parameters :
- Stoichiometry : A 1:1.2 ratio of acetamide intermediate to alkylating agent prevents over-alkylation.
- Temperature Control : Maintaining subambient temperatures minimizes side reactions such as Hoffmann elimination.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in fluorination and coupling steps but complicate purification. Mixed solvent systems (e.g., DCM/THF) balance reactivity and workability.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura couplings for precursor synthesis.
Industrial-Scale Production Considerations
Scale-up challenges include:
- Exothermic Reactions : Controlled addition of reagents to prevent thermal runaway.
- Cost Efficiency : Substituting expensive ligands (e.g., Pd catalysts) with cheaper alternatives without compromising yield.
Characterization and Analytical Methods
- NMR Spectroscopy : Confirm regioselectivity of fluorination (¹⁹F NMR at δ −112 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 455.5 ([M+H]⁺) aligns with the theoretical molecular weight.
Comparative Analysis of Synthetic Routes
Route A (Sequential Functionalization): Higher overall yield (68%) but requires multiple purification steps.
Route B (Convergent Synthesis): Lower yield (52%) but reduces step count.
Challenges and Limitations
- Byproduct Formation : Competing reactions during N-alkylation produce tertiary amine impurities.
- Fluorine Stability : Harsh conditions may lead to defluorination, necessitating mild reaction protocols.
Chemical Reactions Analysis
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial and antitumor activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The compound’s structure allows it to fit into the active sites of target proteins, inhibiting or activating their function . Pathways involved may include apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Fluorine Substitution : The 6-fluoro group on the benzothiazole ring is conserved in GB33, PB9, and the target compound, likely enhancing metabolic stability and lipophilicity .
- Acetamide Modifications: The target compound’s phenoxy and pyridin-4-ylmethyl groups differ from thiazolidinedione (GB33, PB9) or isoquinoline (4k) moieties in analogs, suggesting divergent biological targets.
- Pyridine Position : Pyridin-4-ylmethyl (target) vs. pyridin-2-ylmethyl () may influence binding interactions due to spatial orientation differences.
Physicochemical Properties
Notes:
- Higher melting points (e.g., GB33, PB9) correlate with rigid thiazolidinedione or isoquinoline scaffolds.
- The target compound’s predicted LogP (~3.6) aligns with analogs, indicating moderate lipophilicity suitable for cellular uptake.
Molecular Docking and Binding Interactions
- Thiazolidinedione Analogs : Engage targets (e.g., histone deacetylases) via hydrogen bonding between the dioxo group and catalytic residues .
- Target Compound: The phenoxy group may participate in π-π stacking with hydrophobic pockets, while the pyridin-4-ylmethyl group could form salt bridges with acidic residues (e.g., Asp/Glu in kinases) .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Substitution of 6-fluorobenzo[d]thiazol-2-amine with activated pyridin-4-ylmethyl halides under basic conditions.
- Coupling with 2-phenoxyacetic acid derivatives using carbodiimide-based condensing agents (e.g., DCC or EDC) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile .
Q. How should researchers characterize the compound’s purity and structural integrity?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What functional groups influence the compound’s reactivity in biological systems?
The fluorobenzo[d]thiazole core enhances electron-withdrawing effects, while the pyridin-4-ylmethyl group contributes to hydrogen bonding. The phenoxyacetamide moiety may facilitate hydrophobic interactions. Substituent effects (e.g., fluorine at position 6) can alter electronic density and binding affinity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and spatial arrangement. For example:
- Use SHELXL for refinement of high-resolution data to identify polymorphs or solvates.
- Thermal analysis (DSC/TGA) complements XRD to detect phase transitions .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Catalyst Screening : Triethylamine or DMAP accelerates acylation steps.
- Kinetic Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like N-alkylation .
Q. How do molecular docking studies predict target interactions for this compound?
- Docking Software : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., urease or kinases).
- Key Interactions : Fluorine’s electronegativity may form halogen bonds, while the acetamide group participates in hydrogen bonding with active-site residues.
- Validation via mutagenesis or isothermal titration calorimetry (ITC) is recommended .
Q. How should researchers address contradictions in bioactivity data across assays?
- Assay Replicates : Perform dose-response curves in triplicate to assess reproducibility.
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding.
- Metabolic Stability Tests : Liver microsome assays (human/rodent) clarify whether discrepancies arise from compound degradation .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Parameters | Application |
|---|---|---|
| H NMR | 400–600 MHz, CDCl₃ or DMSO-d₆ | Confirmation of aromatic protons |
| HRMS | ESI+, m/z accuracy < 3 ppm | Molecular formula verification |
| HPLC | C18, 254 nm, 1.0 mL/min flow rate | Purity assessment (>95%) |
Q. Table 2: Optimization of Condensation Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Prevents decomposition |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst | 1.2 eq. EDC, 0.1 eq. DMAP | Maximizes amide formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
